L-Lysine

Description

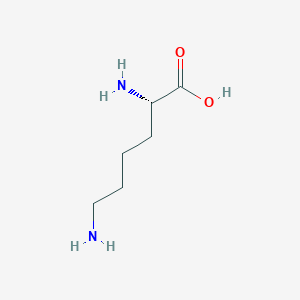

Lysine (abbreviated as Lys or K) is an α-amino acid with the chemical formula HO2CCH(NH2)(CH2)4NH2. This amino acid is an essential amino acid, which means that humans cannot synthesize it. Its codons are AAA and AAG. Lysine is a base, as are arginine and histidine. The ε-amino group acts as a site for hydrogen binding and a general base in catalysis. Common posttranslational modifications include methylation of the ε-amino group, giving methyl-, dimethyl-, and trimethyllysine. The latter occurs in calmodulin. Other posttranslational modifications include acetylation. Collagen contains hydroxylysine which is derived from lysine by lysyl hydroxylase. O-Glycosylation of lysine residues in the endoplasmic reticulum or Golgi apparatus is used to mark certain proteins for secretion from the cell.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Lysine has been reported in Pinus densiflora, Cyperus aromaticus, and other organisms with data available.

This compound is a nutritional supplement containing the biologically active L-isomer of the essential amino acid lysine, with potential anti-mucositis activity. Upon oral intake, this compound promotes healthy tissue function, growth and healing and improves the immune system. This compound promotes calcium uptake, is essential for carnitine production and collagen formation. As collagen is essential for connective tissue maintenance, this agent may also help heal mucosal wounds. This may help decrease and prevent mucositis induced by radiation or chemotherapy.

Lysine is one of nine essential amino acids in humans required for growth and tissue repair, Lysine is supplied by many foods, especially red meats, fish, and dairy products. Lysine seems to be active against herpes simplex viruses and present in many forms of diet supplements. The mechanism underlying this effect is based on the viral need for amino acid arginine; lysine competes with arginine for absorption and entry into cells. Lysine inhibits HSV growth by knocking out arginine. (NCI04)

LYSINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 4 investigational indications.

This compound (abbreviated as Lys or K) is an alpha-amino acid with the chemical formula HO2CCH(NH2)(CH2)4NH2. This amino acid is an essential amino acid, which means that humans cannot synthesize it. Its codons are AAA and AAG. this compound is a base, as are arginine and histidine. The epsilon-amino group often participates in hydrogen bonding and as a general base in catalysis. Common posttranslational modifications include methylation of the epsilon-amino group, giving methyl-, dimethyl-, and trimethyllysine. The latter occurs in calmodulin. Other posttranslational modifications include acetylation. Collagen contains hydroxylysine which is derived from lysine by lysyl hydroxylase. O-Glycosylation of lysine residues in the endoplasmic reticulum or Golgi apparatus is used to mark certain proteins for secretion from the cell.this compound is an essential amino acid. Normal requirements for lysine have been found to be about 8 g per day or 12 mg/kg in adults. Children and infants need more- 44 mg/kg per day for an eleven to-twelve-year old, and 97 mg/kg per day for three-to six-month old. Lysine is highly concentrated in muscle compared to most other amino acids. Lysine is high in foods such as wheat germ, cottage cheese and chicken. Of meat products, wild game and pork have the highest concentration of lysine. Fruits and vegetables contain little lysine, except avocados. Normal lysine metabolism is dependent upon many nutrients including niacin, vitamin B6, riboflavin, vitamin C, glutamic acid and iron. Excess arginine antagonizes lysine. Several inborn errors of lysine metabolism are known. Most are marked by mental retardation with occasional diverse symptoms such as absence of secondary sex characteristics, undescended testes, abnormal facial structure, anemia, obesity, enlarged liver and spleen, and eye muscle imbalance. Lysine also may be a useful adjunct in the treatment of osteoporosis. Although high protein diets result in loss of large amounts of calcium in urine, so does lysine deficiency. Lysine may be an adjunct therapy because it reduces calcium losses in urine. Lysine deficiency also may result in immunodeficiency. Requirements for this amino acid are probably increased by stress. Lysine toxicity has not occurred with oral doses in humans. Lysine dosages are presently too small and may fail to reach the concentrations necessary to prove potential therapeutic applications. Lysine metabolites, amino caproic acid and carnitine have already shown their therapeutic potential. Thirty grams daily of amino caproic acid has been used as an initial daily dose in treating blood clotting disorders, indicating that the proper doses of lysine, its precursor, have yet to be used in medicine. Low lysine levels have been found in patients with Parkinson's, hypothyroidism, kidney disease, asthma and depression. The exact significance of these levels is unclear, yet lysine therapy can normalize the level and has been associated with improvement of some patients with these conditions. Abnormally elevated hydroxylysines have been found in virtually all chronic degenerative diseases and coumadin therapy. The levels of this stress marker may be improved by high doses of vitamin C. Lysine is particularly useful in therapy for marasmus (wasting) and herpes simplex. It stops the growth of herpes simplex in culture, and has helped to reduce the number and occurrence of cold sores in clinical studies. Dosing has not been adequately studied, but beneficial clinical effects occur in doses ranging from 100 mg to 4 g a day. Higher doses may also be useful, and toxicity has not been reported in doses as high as 8 g per day. Diets high in lysine and low in arginine can be useful in the prevention and treatment of herpes. Some researchers think herpes simplex virus is involved in many other diseases related to cranial nerves such as migraines, Bell's palsy and Meniere's disease. Herpes blister fluid will produce fatal encephalitis in the rabbit.

An essential amino acid. It is often added to animal feed.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,6-diaminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXKERNSBIXSRK-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Record name | lysine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lysine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25104-18-1, Array | |

| Record name | Poly(L-lysine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25104-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023232 | |

| Record name | L-Lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [Merck Index], Solid, White crystals or crystalline powder; odourless | |

| Record name | L-Lysine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lysine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15293 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Lysine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1427/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in ethanol, ethyl ether, acetone, benzene, Insolulble in common neutral solvents, Very freely soluble in water., Water solubility: >100 g/100 g H20 at 25 °C, In water, 5.84X10+5 mg/L at 27 °C, 1000.0 mg/mL, Soluble in water, Slightly soluble (in ethanol) | |

| Record name | Lysine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Lysine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Lysine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1427/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

5.28X10+9 mm Hg at 25 °C /extrapolated/ | |

| Record name | L-Lysine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from water, hexagonal plates from dilute alcohol, Colorless crystals | |

CAS No. |

56-87-1, 20166-34-1 | |

| Record name | L-Lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lysine, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020166341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lysine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Lysine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3Z4F929H6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Lysine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

224 °C, decomposes, 224.5 °C | |

| Record name | Lysine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Lysine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

L Lysine: Molecular and Biochemical Foundations

Stereochemical Configuration and Biological Activity of L-Lysine

Like most amino acids, lysine (B10760008) possesses a chiral α-carbon, leading to the existence of two stereoisomers: this compound and D-lysine. wikipedia.org The L-isomer is the biologically active form incorporated into proteins during translation in mammals and is the focus of this article. newworldencyclopedia.orgnih.gov The α-carbon of this compound has an S configuration. wikipedia.org This specific three-dimensional arrangement is crucial for the proper functioning of enzymes and receptors that interact with lysine. While D-lysine is not incorporated into proteins, it has been found in some bacterial cell walls and may have roles in neurotransmission. researchgate.net

The biological activity of this compound is intrinsically linked to its L-stereochemical configuration, which is recognized by the cellular machinery responsible for protein synthesis. This specificity ensures the correct folding and function of polypeptides.

Conformational Dynamics and Structural Contributions in Biological Systems

The side chain of this compound consists of a butylamine (B146782) group, which is a four-carbon aliphatic chain terminating in an amino group (-NH2). youtube.com This structure confers a degree of flexibility, allowing it to adopt various conformations within a protein structure, which can be crucial for its function in binding and catalysis. newworldencyclopedia.org

Role of the ε-Amino Group in Hydrogen Bonding and Catalysis

The terminal amino group on the side chain is referred to as the epsilon (ε)-amino group, as it is attached to the fifth carbon from the α-carbon. youtube.com Under physiological pH, this group is typically protonated (-NH3+), giving lysine its basic and positively charged character. wikipedia.org The pKa of the ε-amino group in polypeptides is approximately 10.5. arizona.edu This high pKa means it is predominantly protonated at physiological pH. youtube.com

The positively charged ε-amino group is highly reactive and plays a significant role in:

Hydrogen Bonding: It can act as a hydrogen bond donor, forming stabilizing interactions with negatively charged atoms or groups. wikipedia.orgnih.gov

Salt Bridges: Lysine is frequently involved in forming salt bridges, which are electrostatic interactions with negatively charged amino acids like aspartate or glutamate (B1630785), contributing to protein stability.

Catalysis: The ε-amino group can act as a general base in enzymatic reactions. wikipedia.orgnih.gov In specific enzyme active sites, the local environment can lower the pKa of the lysine side chain, making it a more effective nucleophile. arizona.edu It can also form covalent intermediates, such as Schiff bases. wikipedia.orgyoutube.com

Recent studies have also shown that a deprotonated lysine can serve as a hydrogen bond "acceptor" in certain photoreceptor proteins, highlighting the versatility of this residue. pnas.org

Amphipathic Nature and Subcellular Localization within Proteins

This compound is considered somewhat amphipathic due to its dual character: a long, hydrophobic aliphatic carbon chain and a positively charged, hydrophilic ε-amino group at its terminus. wikipedia.org This property influences its typical location within protein structures.

Lysine residues are often found on the exterior of proteins, where the charged amino group can interact favorably with the aqueous environment. wikipedia.orgarizona.edu However, they can also be found with their aliphatic portion buried in the hydrophobic core of the protein, while the charged ε-amino group remains exposed to the solvent. arizona.edu This allows lysine to anchor parts of a protein to the surface while contributing to the hydrophobic core's stability. The presence of lysine on protein surfaces can also influence interactions with other molecules, including proteins, lipids, and nucleic acids. nih.govnih.gov

Comparative Biosynthesis Pathways of this compound

Organisms that synthesize this compound do so through two primary pathways: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway. wikipedia.orgwikimedia.org

Diaminopimelate (DAP) Pathway: This pathway is found in bacteria and plants. wikipedia.orgfrontiersin.org It is part of the aspartate-derived biosynthetic family, which also produces threonine, methionine, and isoleucine. wikipedia.org

α-Aminoadipate (AAA) Pathway: This pathway is utilized by fungi, some archaea, and a few bacteria. wikipedia.orgresearchgate.net It belongs to the glutamate biosynthetic family and involves the condensation of α-ketoglutarate and acetyl-CoA. wikipedia.orgscispace.com

Diaminopimelate (DAP) Pathway

The DAP pathway is a critical metabolic route in prokaryotes and plants, not only for this compound synthesis but also for the production of meso-diaminopimelate, an essential component of the peptidoglycan cell wall in many bacteria. asm.org The pathway begins with L-aspartate and pyruvate (B1213749). researchgate.net The initial steps leading to the formation of tetrahydrodipicolinate are common to all variations of the DAP pathway. frontiersin.org

The first committed step in the DAP pathway is the condensation of L-aspartate-β-semialdehyde and pyruvate. ebi.ac.ukcancer.gov This reaction is catalyzed by the enzyme dihydrodipicolinate synthase (DHDPS) . wikipedia.orgnih.gov The product of this reaction is an unstable intermediate, (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA), which then dehydrates to form dihydrodipicolinate (DHD) . researchgate.netcancer.gov

The reaction mechanism of DHDPS involves the formation of a Schiff base between a pyruvate molecule and a conserved lysine residue in the active site of the enzyme. ebi.ac.ukwikipedia.org This is followed by an aldol-like condensation with L-aspartate-β-semialdehyde. ebi.ac.uk

The next step in the pathway is the reduction of dihydrodipicolinate to tetrahydrodipicolinate (THDP) . This reaction is catalyzed by dihydrodipicolinate reductase (DHDPR) , using NADH or NADPH as a cofactor. nih.govkoreascience.krplos.org From tetrahydrodipicolinate, several variations of the DAP pathway diverge, including the succinylase, acetylase, dehydrogenase, and aminotransferase pathways, all of which ultimately converge to produce meso-diaminopimelate. wikipedia.orgfrontiersin.orgasm.org The final step is the decarboxylation of meso-diaminopimelate by diaminopimelate decarboxylase to yield this compound. wikipedia.orgwikipedia.org

Interactive Data Table: Key Enzymes and Intermediates in the Initial Steps of the DAP Pathway

| Enzyme | EC Number | Substrates | Product |

| Dihydrodipicolinate synthase (DHDPS) | 4.3.3.7 | Pyruvate, L-aspartate-4-semialdehyde | (2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinate |

| Dihydrodipicolinate reductase (DHDPR) | 1.17.1.8 | Dihydrodipicolinate, NAD(P)H | Tetrahydrodipicolinate, NAD(P)+ |

Occurrence in Prokaryotes and Plants

The diaminopimelate (DAP) pathway is the primary route for this compound biosynthesis in most bacteria and photosynthetic organisms, including cyanobacteria, algae, and higher plants. frontiersin.org This pathway is crucial not only for protein synthesis but also for building the bacterial cell wall, as its intermediate, meso-diaminopimelate (meso-DAP), is a key component of the peptidoglycan in many Gram-negative and Gram-positive bacteria. eolss.net The presence of the DAP pathway in these organisms and its absence in mammals makes it a significant target for the development of antibacterial agents. eolss.net

Four main variations of the DAP pathway have been identified in nature: the two acyl pathways (using succinyl or acetyl intermediates), the meso-diaminopimelate dehydrogenase pathway, and the L,L-diaminopimelate aminotransferase (DapL) pathway. frontiersin.orgasm.org The succinylase pathway is widely distributed among prokaryotes, while the acetylase pathway has a more limited phylogenetic distribution. asm.orgpnas.org A more direct route, the dehydrogenase pathway, utilizes the enzyme DAP dehydrogenase and is found in a smaller number of organisms, sometimes concurrently with an acyl pathway. asm.orgnih.gov Recently, a novel variant, the DapL pathway, was discovered in plants, cyanobacteria, and certain bacteria like Chlamydia, which uses a single aminotransferase to bypass several steps of the traditional acyl pathways. asm.orgnih.gov

Shared Precursors with Threonine, Methionine, and Isoleucine

The biosynthesis of this compound via the DAP pathway is intricately linked with the metabolic routes of three other essential amino acids: threonine, methionine, and isoleucine. youtube.com These four amino acids are collectively known as the "aspartate family" because they all derive from the common precursor, aspartate. youtube.comresearchgate.net The initial steps of this branched pathway are shared, beginning with the phosphorylation of aspartate to form aspartyl-β-phosphate, which is then reduced to aspartate-β-semialdehyde. youtube.comyoutube.com

Aspartate-β-semialdehyde represents a critical branch point in the pathway. youtube.com From this intermediate, one branch leads to the synthesis of this compound, while another branch leads to the production of homoserine. nih.gov Homoserine, in turn, serves as a precursor for the synthesis of both threonine and methionine. researchgate.netresearchgate.net Isoleucine biosynthesis also branches off from this pathway, with threonine serving as its direct precursor. youtube.comresearchgate.net This interconnectedness highlights a complex regulatory network governing the flow of metabolites to ensure balanced production of these essential amino acids. nih.gov

Genetic Regulation of DAP Pathway Enzymes

The genetic regulation of the diaminopimelate (DAP) pathway involves a series of genes encoding the necessary biosynthetic enzymes. In many bacteria, these genes are organized in operons, allowing for coordinated expression. pnas.org For instance, in Chlamydia trachomatis, the genes for the upper part of the pathway (dapB, asd, lysC, and dapA) are predicted to form an operon. pnas.org

Key genes in the various DAP pathway variants include:

lysC (or dapG ): Encodes aspartokinase, the first enzyme in the shared aspartate pathway. eolss.net

asd : Encodes aspartate semialdehyde dehydrogenase. pnas.org

dapA : Encodes dihydrodipicolinate synthase, which catalyzes the first committed step toward lysine. nih.gov

dapB : Encodes dihydrodipicolinate reductase. nih.gov

The central part of the pathway, which converts tetrahydrodipicolinate to meso-diaminopimelate, shows more genetic diversity corresponding to the different pathway variants. nih.gov The acyl pathways involve genes such as dapD (tetrahydrodipicolinate succinyltransferase), dapC (N-succinyl-L,L-diaminopimelate aminotransferase), and dapE (N-succinyl-diaminopimelate desuccinylase). pnas.orgnih.gov The recently identified L,L-diaminopimelate aminotransferase pathway is characterized by the dapL gene, whose presence often correlates with the absence of dapD, dapC, and dapE. asm.orgnih.gov The final step in all variants is catalyzed by the product of the lysA gene, meso-diaminopimelate decarboxylase. nih.gov In some bacteria, such as Corynebacterium glutamicum, nitrogen source availability can influence the expression of pathway genes, like the ddh gene in the dehydrogenase pathway, which is more active at high ammonium (B1175870) concentrations. nih.gov

α-Aminoadipate (AAA) Pathway

In contrast to the DAP pathway found in bacteria and plants, the α-aminoadipate (AAA) pathway is the primary route for this compound biosynthesis in many fungi (including yeasts), protists like euglenids, and some archaea and bacteria. frontiersin.orgwikipedia.orgnih.gov This pathway is evolutionarily distinct from the DAP pathway, utilizing different precursors and enzymatic reactions. frontiersin.orgwikimedia.org It starts from α-ketoglutarate, an intermediate of the citric acid cycle, and acetyl-CoA. nih.gov The uniqueness of the AAA pathway in these organisms makes its enzymes potential targets for the development of specific antifungal drugs. wikipedia.orgnih.gov

Enzymatic Steps and Intermediates (e.g., Homocitrate, α-Aminoadipate)

The α-aminoadipate (AAA) pathway consists of eight enzymatic steps. nih.gov The initial reactions bear a resemblance to the citric acid cycle. wikipedia.orgresearchgate.net The process begins with the condensation of acetyl-CoA and α-ketoglutarate to form homocitrate, a reaction catalyzed by homocitrate synthase. wikipedia.orgnih.gov Homocitrate is then isomerized to homoisocitrate via a homoaconitate intermediate; this isomerization requires two separate enzymes, an aconitase and a homoaconitase. nih.gov

Following isomerization, homoisocitrate undergoes oxidative decarboxylation to yield α-ketoadipate. nih.gov An amino group is then added to α-ketoadipate from glutamate in a transamination reaction, forming the pathway's namesake intermediate, α-aminoadipate. wikipedia.orgnih.gov In the subsequent steps, α-aminoadipate is reduced to α-aminoadipate semialdehyde. wikipedia.org This aldehyde then reacts with another molecule of glutamate to form saccharopine, which is finally cleaved to produce this compound and regenerate α-ketoglutarate. wikipedia.org

| Step | Substrate(s) | Enzyme | Product(s) |

|---|---|---|---|

| 1 | α-Ketoglutarate + Acetyl-CoA | Homocitrate Synthase | Homocitrate + CoA |

| 2 | Homocitrate | Aconitase | Homoaconitate |

| 3 | Homoaconitate | Homoaconitase | Homoisocitrate |

| 4 | Homoisocitrate | Homoisocitrate Dehydrogenase | α-Ketoadipate |

| 5 | α-Ketoadipate + Glutamate | Aminoadipate Aminotransferase | α-Aminoadipate |

| 6 | α-Aminoadipate | Aminoadipate Reductase | α-Aminoadipate semialdehyde |

| 7 | α-Aminoadipate semialdehyde + Glutamate | Saccharopine Dehydrogenase (Glutamate-forming) | Saccharopine |

| 8 | Saccharopine | Saccharopine Dehydrogenase (Lysine-forming) | This compound + α-Ketoglutarate |

Occurrence in Yeasts, Protists, Higher Fungi, and Select Prokaryotes

The α-aminoadipate (AAA) pathway is characteristic of the fungal kingdom, being the established route for lysine biosynthesis in yeasts (like Saccharomyces cerevisiae) and higher fungi. wikipedia.orgnih.gov It is also found in certain protists, specifically the euglenids. wikipedia.orgresearchgate.net While initially thought to be exclusive to eukaryotes, the AAA pathway has also been identified in a select group of prokaryotes. wikipedia.org Reports have confirmed its presence in bacteria from the genus Thermus and in the archaeon Pyrococcus horikoshii, suggesting a wider distribution than previously understood. wikipedia.orgwikimedia.org This distinct phylogenetic distribution, with the AAA pathway prevalent in fungi and the DAP pathway in most bacteria and plants, underscores a fundamental divergence in the evolution of this essential amino acid's synthesis. nih.govresearchgate.net

Homocitrate Synthase as a Regulatory Enzyme

Homocitrate synthase (HCS) is a critical regulatory point in the α-aminoadipate pathway. nih.gov It catalyzes the first committed and rate-limiting step: the condensation of acetyl-CoA and α-ketoglutarate to form homocitrate. wikimedia.orgasm.org The activity of HCS is tightly controlled through feedback inhibition by the pathway's end product, this compound. nih.gov This regulation is crucial for controlling the metabolic flux through the pathway. nih.gov

Biochemical studies have shown that this compound acts as a competitive inhibitor with respect to the substrate α-ketoglutarate, directly competing for binding within the active site of the enzyme. nih.govasm.org This feedback mechanism ensures that the cell does not overproduce lysine, thus conserving energy and metabolic resources. nih.gov The central role of HCS in regulating lysine biosynthesis makes it a key target for metabolic engineering efforts aimed at increasing lysine production in fungi. asm.org In Saccharomyces cerevisiae, this regulation occurs at both the biochemical level through feedback inhibition and at the transcriptional level, where high lysine levels can repress the expression of several pathway enzymes. nih.gov

This compound Catabolism and Metabolic Derivates

The catabolism of this compound, an essential amino acid in mammals, primarily occurs in the mitochondria. This process is crucial for maintaining lysine homeostasis and providing intermediates for energy metabolism. The principal route for this compound degradation in animals is the saccharopine pathway.

Saccharopine Pathway as the Primary Catabolic Route

The saccharopine pathway is the predominant route for this compound catabolism in mammals and is initiated in the mitochondrial matrix. rupress.org This pathway begins with the condensation of this compound with α-ketoglutarate. This reaction is catalyzed by the enzyme lysine-ketoglutarate reductase (LKR), the N-terminal domain of a bifunctional enzyme. frontiersin.orgnih.gov The product of this NADPH-dependent reduction is saccharopine. frontiersin.orgnih.gov Subsequently, the C-terminal domain of the same bifunctional enzyme, possessing saccharopine dehydrogenase (SDH) activity, catalyzes the oxidative cleavage of saccharopine. rupress.orgwikipedia.org This step yields L-glutamate and α-aminoadipate-semialdehyde, utilizing NAD(P)⁺ as a cofactor. nih.gov In humans, this bifunctional enzyme is known as α-aminoadipic semialdehyde synthase (AASS). wikipedia.orgnih.gov

The saccharopine pathway is a key metabolic sequence that channels the carbon skeleton of lysine into central energy metabolism. scispace.com In plants and bacteria, this pathway is also a significant route for lysine breakdown. nih.gov

Formation of α-Aminoadipate Semialdehyde and Pipecolic Acid

The hydrolysis of saccharopine by saccharopine dehydrogenase yields glutamate and α-aminoadipate semialdehyde. frontiersin.orgresearchgate.net This semialdehyde exists in equilibrium with its cyclic form, Δ¹-piperideine-6-carboxylate. frontiersin.orgnih.gov The formation of α-aminoadipate semialdehyde is a critical juncture in lysine catabolism. nih.gov

In an alternative, though less prominent pathway in the mammalian brain, this compound can be metabolized via the pipecolic acid pathway. mdpi.com This route involves the conversion of lysine to Δ¹-piperideine-2-carboxylate (P2C), which is then reduced to pipecolic acid. creative-proteomics.com Pipecolic acid is subsequently oxidized to α-aminoadipate semialdehyde, thereby converging with the saccharopine pathway. creative-proteomics.comresearchgate.net

Conversion to Acetyl-CoA and Integration into Energy Metabolism

The α-aminoadipate semialdehyde generated from either the saccharopine or pipecolic acid pathway is further oxidized to α-aminoadipate by the enzyme α-aminoadipate semialdehyde dehydrogenase (AASADH). frontiersin.orgnih.gov Following this, a series of reactions shared with the tryptophan degradation pathway converts α-aminoadipate into acetyl-CoA. mdpi.com This ultimately allows the carbon skeleton of this compound to enter the tricarboxylic acid (TCA) cycle for energy production, classifying lysine as a purely ketogenic amino acid. rupress.orgmdpi.com The conversion of lysine's breakdown products into acetyl-CoA highlights its role in cellular energy metabolism. researchgate.net

Metabolite-Enzyme Interconnections in Lysine Catabolism

The catabolism of this compound is a well-coordinated process involving several key enzymes and their corresponding metabolites. The bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS) plays a central role by catalyzing the first two steps of the saccharopine pathway. rupress.orgwikipedia.org

| Enzyme | Substrates | Product(s) | Cofactor(s) |

|---|---|---|---|

| Lysine-Ketoglutarate Reductase (LKR domain of AASS) | This compound, α-Ketoglutarate | Saccharopine | NADPH |

| Saccharopine Dehydrogenase (SDH domain of AASS) | Saccharopine | α-Aminoadipate Semialdehyde, L-Glutamate | NAD(P)⁺ |

| α-Aminoadipate Semialdehyde Dehydrogenase (AASADH) | α-Aminoadipate Semialdehyde | α-Aminoadipate | NAD(P)⁺ |

The interplay between these enzymes and their substrates ensures the efficient conversion of this compound into intermediates that can be utilized for energy production. The regulation of these enzymes is critical for maintaining appropriate levels of lysine and its catabolites. scielo.br

| Metabolite | Pathway(s) | Precursor(s) | Successor(s) |

|---|---|---|---|

| Saccharopine | Saccharopine Pathway | This compound, α-Ketoglutarate | α-Aminoadipate Semialdehyde, L-Glutamate |

| α-Aminoadipate Semialdehyde | Saccharopine Pathway, Pipecolic Acid Pathway | Saccharopine, Pipecolic Acid | α-Aminoadipate, Δ¹-Piperideine-6-carboxylate |

| Pipecolic Acid | Pipecolic Acid Pathway | Δ¹-Piperideine-2-carboxylate | α-Aminoadipate Semialdehyde |

| α-Aminoadipate | Saccharopine Pathway | α-Aminoadipate Semialdehyde | Intermediates leading to Acetyl-CoA |

| Acetyl-CoA | Saccharopine Pathway | α-Aminoadipate | Tricarboxylic Acid (TCA) Cycle |

L Lysine in Protein Structure and Function

Incorporation into Proteinogenesis

The primary biological function of L-lysine is its incorporation into polypeptide chains during the process of protein synthesis, known as proteinogenesis. ebi.ac.ukwikipedia.orgatamanchemicals.comscispace.com As one of the 20 standard amino acids, this compound is precisely added to nascent protein chains based on the sequence information transcribed into messenger RNA (mRNA), specifically at codons AAA and AAG. nih.govebi.ac.uk This fundamental process is conserved across all known forms of life. scispace.com

Contribution to Protein Stability and Folding

This compound plays a significant role in protein structure and contributes to protein stability. wikipedia.orgatamanchemicals.com Its side chain exhibits an amphipathic character, possessing a positively charged ε-amino group and a hydrophobic carbon chain. wikipedia.org This allows lysine (B10760008) residues to be situated both on the solvent-exposed surface of proteins, where they can interact with the aqueous environment, and occasionally within the protein's interior. wikipedia.org The capacity of the lysine side chain to engage in various interactions is critical for preserving the correct three-dimensional conformation of proteins.

Involvement of the ε-Amino Group in Hydrogen Bonds and Salt Bridges

The ε-amino group of lysine is frequently involved in the formation of hydrogen bonds and salt bridges, interactions vital for protein stability. wikipedia.orgatamanchemicals.comnih.govplos.orgresearchgate.net Under physiological pH conditions, the ε-amino group is typically protonated, conferring a positive charge. ebi.ac.ukwikipedia.org This positive charge facilitates electrostatic interactions, termed salt bridges, with negatively charged amino acid residues such as aspartate and glutamate (B1630785). nih.govuzh.ch These interactions can occur within a single polypeptide chain or between different chains, thereby enhancing the stability of the folded protein structure. uzh.ch Hydrogen bonds can also form between the ε-amino group and various electronegative atoms present in the protein backbone or other amino acid side chains. wikipedia.orgnih.gov Research has highlighted the importance of surface-exposed lysine residues in contributing to protein stability through electrostatic interactions and engagement with surrounding water molecules. nih.govplos.orgresearchgate.netnih.gov

Role in Covalent Interactions and Schiff Base Formation

The ε-amino group of lysine is also capable of participating in covalent interactions, notably through the formation of Schiff bases. wikipedia.orgatamanchemicals.com A Schiff base, or imine, is formed through a reversible reaction between an amino group and an aldehyde or ketone functional group. nih.gov This type of covalent linkage can be functionally important in enzyme catalysis, where a lysine residue within the enzyme's active site forms a Schiff base with a substrate or reaction intermediate. A notable example is found in opsin proteins like rhodopsin, where retinaldehyde forms a Schiff base with a conserved lysine residue, a critical step in the process of visual signal transduction. wikipedia.orgatamanchemicals.com The formation of imine adducts with the ε-amino group of lysine can occur at physiological pH, although the reversibility of these Schiff bases can be rapid in an aqueous environment. nih.govacs.org

Post-Translational Modifications (PTMs) of Lysine Residues

Lysine residues serve as common targets for a diverse array of post-translational modifications (PTMs), which significantly broaden the functional capabilities of proteins. wikipedia.orgatamanchemicals.comoup.comoup.comresearchgate.netchomixbio.comnih.gov These modifications induce changes in the chemical properties and structure of the lysine residue, consequently impacting protein function, stability, cellular localization, and interactions with other molecules. oup.comresearchgate.netnih.govportlandpress.comnih.govasm.orgplos.orgnih.gov Lysine PTMs are integral to numerous biological processes, including the regulation of gene transcription, signal transduction pathways, protein degradation, and cellular metabolism. oup.comoup.comnih.gov More than 60 distinct types of PTMs have been identified, with acetylation, methylation, and ubiquitination being among the most extensively characterized, many of which occur on lysine residues. nih.govportlandpress.com

Acetylation (Kac)

Lysine acetylation (Kac) is a widespread and evolutionarily conserved protein PTM characterized by the addition of an acetyl group to the ε-amino group of a lysine residue. oup.comportlandpress.comnih.govasm.orgnih.govoup.comfrontiersin.org This modification results in the neutralization of the positive charge on the lysine side chain, which can profoundly influence protein structure and function. portlandpress.com Kac is a dynamic and reversible modification. portlandpress.complos.org It plays essential roles in various cellular processes, including central metabolism, transcriptional regulation, and modulating protein stability. nih.govplos.orgnih.gov Lysine acetylation has the capacity to alter DNA binding affinity, modulate enzymatic activity, influence protein-protein interactions, affect protein stability, or change protein localization within the cell. nih.govnih.gov

Enzymatic Catalysis by Acetyltransferases (KATs)

Enzymatic lysine acetylation is primarily catalyzed by a family of enzymes known as lysine acetyltransferases (KATs). portlandpress.comnih.govnih.govresearchgate.netasm.orgresearchgate.net KATs facilitate the transfer of an acetyl group from the coenzyme acetyl-CoA to the ε-amino group of a specific lysine residue on a target protein. portlandpress.comnih.govasm.orgresearchgate.net In eukaryotic organisms, KATs are categorized into several families, including GNAT, MYST, and p300/CBP. portlandpress.comresearchgate.netresearchgate.net The GNAT (Gcn5-related N-acetyltransferase) superfamily is highly conserved and found in bacteria, archaea, and eukaryotes. portlandpress.comnih.gov

KATs typically employ a general acid/base catalytic mechanism. portlandpress.comresearchgate.netasm.org In the case of GNAT and MYST families, a glutamate residue in the active site often functions as a general base to deprotonate the lysine side chain, thereby increasing its nucleophilic character and promoting its attack on the carbonyl carbon of acetyl-CoA. researchgate.netresearchgate.net This reaction proceeds through the formation of a tetrahedral intermediate that subsequently breaks down, releasing CoA and the acetylated lysine residue. researchgate.netresearchgate.net

Data on KAT families and their distribution:

| KAT Family | Organisms Found In | Catalytic Mechanism (Typical) |

| GNAT | Bacteria, Archaea, Eukaryotes | General base catalysis (e.g., glutamate) researchgate.netresearchgate.net |

| MYST | Eukaryotes | General base catalysis (e.g., glutamate) researchgate.netresearchgate.net |

| p300/CBP | Eukaryotes | Theorell-Chance hit-and-run (e.g., tryptophan) researchgate.netresearchgate.net |

Enzymatic acetylation mediated by KATs represents a crucial regulatory mechanism that governs the activity and function of numerous proteins involved in a wide array of cellular pathways. portlandpress.comnih.govasm.orgplos.orgnih.govoup.com

Succuinylation (Ksucc)

Regulation of Metabolic Reprogramming in Tumor Cells

Metabolic reprogramming is a hallmark of cancer cells, allowing them to adapt to challenging microenvironments and support rapid proliferation and survival. jcancer.orgbiomolther.org Lysine metabolism has been shown to play a role in this process. For instance, glioblastoma stem cells (GSCs) can reprogram lysine catabolism, leading to the accumulation of intracellular crotonyl-CoA and subsequent histone H4 lysine crotonylation (Kcr). nih.gov This metabolic shift, driven by the upregulation of the lysine transporter SLC7A2 and the crotonyl-CoA-producing enzyme GCDH, along with the downregulation of ECHS1, contributes to the tumor's ability to evade the type I interferon (IFN) signaling pathway, which would otherwise suppress tumor growth and stimulate an immune response. nih.gov Reduction of histone Kcr, either through genetic manipulation or lysine restriction, has been shown to impair tumor growth in glioblastoma models. nih.gov

Lysine succinylation, another post-translational modification, also influences metabolic reprogramming in tumor cells. jcancer.org It regulates the activity of key metabolic enzymes and affects the utilization of nutrients like glucose, lipids, and amino acids, thereby supporting the energy and raw material demands of tumor growth. jcancer.org Studies have shown that succinylation levels of enzymes like glucose-6-phosphate dehydrogenase (G6PD) are upregulated in certain cancer cells, and succinylation of transketolase (TK) can alter its interaction with multienzyme complexes, affecting metabolic function. jcancer.org

Other Acylations (e.g., Propionylation, Butyrylation, Crotonylation, Malonylation, Glutarylation, Hydroxyisobutyrylation, Beta-hydroxybutyrylation, Lactylation, Myristoylation, Benzoylation)

Lysine residues are subject to a wide array of post-translational modifications (PTMs) involving the addition of various acyl groups. nih.govnih.govresearchgate.netresearchgate.net These acylations, beyond the well-known acetylation and methylation, include propionylation (KPr), butyrylation (KBu), crotonylation (KCro), malonylation (KMal), succinylation (KSucc), glutarylation (KGlu), 2-hydroxyisobutyrylation (KHib), β-hydroxybutyrylation (KBhb), lactylation (KLac), myristoylation (KMys), and benzoylation (KBz). nih.govnih.govresearchgate.net

These modifications are often sensitive to cellular metabolic states and can influence the function of target proteins involved in diverse cellular processes. nih.gov The levels of these lysine acylations can be modulated by the intracellular concentrations of their corresponding acyl-CoAs, providing a direct link between cellular metabolism and protein function. nih.gov For example, butyryl-CoA, a precursor for butyrylation, is produced during fatty acid β-oxidation and synthesis, while glutaryl-CoA, involved in glutarylation, is generated from the degradation of lysine and tryptophan. nih.gov

These various acyl marks possess distinct characteristics based on their chemical structure, polarity, and reactivity, contributing to an "acyl code" that influences protein function and gene expression. researchgate.netmdpi.com While some epigenetic "writers" may be shared, these acyl marks can exhibit preferences for specific "readers" and associated chromatin remodelers. mdpi.com

Hydroxylation (e.g., Hydroxylysine in Collagen)

Lysine hydroxylation is a crucial post-translational modification, particularly prominent in collagen. nih.govtaylorandfrancis.comresearchgate.netbiorxiv.org This enzymatic reaction converts specific lysine residues within polypeptide chains into 5-hydroxylysine (B44584) (Hyl). nih.govtaylorandfrancis.comtandfonline.com The hydroxylation is catalyzed by a family of enzymes called lysyl hydroxylases (LH), which are copper-dependent and require vitamin C and iron as cofactors. pacificapharmacy.comnih.govtaylorandfrancis.comwikipedia.orgmdpi.com

In collagen, lysine hydroxylation typically occurs on specific peptidyl lysine residues in both the helical and non-helical (telopeptide) domains before the formation of the triple helix. nih.govresearchgate.net There are three known isoforms of lysyl hydroxylase in humans: LH1, LH2, and LH3, encoded by the PLOD1, PLOD2, and PLOD3 genes, respectively. taylorandfrancis.comresearchgate.netmdpi.com These isoforms may have distinct roles and substrate specificities, contributing to tissue-specific patterns of lysine hydroxylation. nih.govresearchgate.net Hydroxylysine residues in collagen are essential for subsequent glycosylation and the formation of stable covalent cross-links, which are critical for the structural integrity and biomechanical properties of connective tissues. nih.govtaylorandfrancis.comresearchgate.netmdpi.com

O-Glycosylation of Hydroxylysine

Following hydroxylation, specific hydroxylysine residues in collagen can undergo O-glycosylation. nih.govtaylorandfrancis.combiorxiv.orgamazon.comportlandpress.comwikipedia.org This process involves the enzymatic addition of sugar moieties, primarily galactose and glucose, to the hydroxyl group of hydroxylysine. nih.govtaylorandfrancis.comportlandpress.com This glycosylation typically occurs in the endoplasmic reticulum and Golgi apparatus. nih.govwikipedia.org

The initial step involves the addition of a galactose residue to hydroxylysine, catalyzed by galactosyltransferases. nih.govbiorxiv.orgportlandpress.com Subsequently, a glucose residue can be added to the galactose, mediated by glucosyltransferases. nih.govbiorxiv.orgportlandpress.com This results in the formation of galactosyl-hydroxylysine (Gal-Hyl) and glucosyl-galactosyl-hydroxylysine (B15495863) (Glc-Gal-Hyl). taylorandfrancis.comportlandpress.com The extent and pattern of hydroxylysine glycosylation can vary depending on the collagen type, tissue, and developmental stage. portlandpress.com These glycosylations are crucial for the proper folding, assembly, and stability of the collagen triple helix and play a role in the formation of collagen fibrils. nih.govmdpi.comportlandpress.com

Roles in Structural Proteins and Connective Tissues

This compound is indispensable for the synthesis and maintenance of structural proteins, particularly those found in connective tissues like collagen and elastin. barnys.czkollohealth.commass-zone.eunih.gov These proteins provide structural support, strength, and elasticity to various tissues and organs, including skin, tendons, ligaments, and blood vessels. pacificapharmacy.commass-zone.eunih.gov

Collagen Polypeptide Crosslinking and Stability

A critical function of lysine in collagen is its involvement in the formation of covalent cross-links between collagen polypeptides. wikipedia.orgpacificapharmacy.comnih.gov These cross-links are essential for the tensile strength, stability, and insolubility of collagen fibrils. wikipedia.orgpacificapharmacy.comnih.gov The process begins with the oxidative deamination of specific lysine and hydroxylysine residues in the telopeptide and helical domains of collagen precursors, catalyzed by the enzyme lysyl oxidase (LOX). nih.govwikipedia.org This reaction produces reactive aldehydes, known as allysine (B42369) and hydroxyallysine. nih.govwikipedia.org

These aldehydes then spontaneously react with the ε-amino groups of other lysine or hydroxylysine residues on adjacent collagen molecules, forming stable covalent bonds. nih.gov These initial cross-links can further mature into more complex, multivalent structures, such as pyridinoline, which contribute significantly to the mechanical properties of collagenous tissues. nih.govwikipedia.org The extent and type of lysine-derived cross-linking are tightly regulated and can influence the tissue-specific properties of collagen. nih.govresearchgate.net The presence of lysine has been shown to enhance the stability of collagen scaffolds, for instance, by assisting in carbodiimide (B86325) cross-linking. nih.gov

Bacterial Cell Wall Stability

This compound is a crucial component in the peptidoglycan layer of bacterial cell walls, particularly in most Gram-positive bacteria. researchgate.netoregonstate.educationglycopedia.eulibretexts.orgasm.orgportlandpress.comlibretexts.org The peptidoglycan layer provides structural integrity and protects bacteria from osmotic lysis. glycopedia.euasm.orgportlandpress.com The structure of peptidoglycan involves alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) units, cross-linked by short peptide chains. oregonstate.educationglycopedia.eulibretexts.orgasm.orgportlandpress.comlibretexts.org

In Gram-positive bacteria, this compound typically occupies the third position in the peptide stem attached to MurNAc. researchgate.netoregonstate.educationglycopedia.eulibretexts.orgasm.orgportlandpress.com This this compound residue is critical for forming the peptide cross-links that inter connect the glycan strands. researchgate.netoregonstate.educationglycopedia.eulibretexts.orgasm.org These cross-links can be direct or occur via an interpeptide bridge, commonly composed of amino acids like glycine (B1666218) in Staphylococcus aureus. oregonstate.educationglycopedia.eulibretexts.org The cross-linking reaction, catalyzed by transpeptidase enzymes (including Penicillin-Binding Proteins), involves the ε-amino group of lysine in one peptide stem forming an amide bond with the terminal D-alanine of another peptide stem. oregonstate.educationglycopedia.eulibretexts.org This cross-linking significantly enhances the strength and rigidity of the bacterial cell wall. oregonstate.education In contrast, most Gram-negative bacteria utilize meso-diaminopimelic acid (m-DAP) at this position for cross-linking. researchgate.netoregonstate.educationglycopedia.eulibretexts.orgasm.orgportlandpress.com

The biosynthesis of this compound is therefore essential for bacterial survival, making the enzymes involved in its synthesis and incorporation into peptidoglycan attractive targets for antibiotic development. researchgate.netasm.orgpnas.org

Involvement in Enzyme Catalysis

This compound residues frequently participate directly in the catalytic mechanisms of enzymes. wikipedia.orgnih.govebi.ac.ukatamanchemicals.comijarsct.co.inwikipedia.org Located within the enzyme's active site, lysine can contribute to catalysis through several mechanisms, including acting as a general base or a nucleophile. wikipedia.orgnih.govebi.ac.ukatamanchemicals.comijarsct.co.inwikipedia.org

ε-Amino Group as a General Base in Catalysis

The ε-amino group of a lysine residue has a relatively high pKa (around 10.5), allowing it to act as a general base at physiological pH. atamanchemicals.comwikipedia.org In this role, the lysine side chain can accept a proton from a substrate or another amino acid residue within the active site. ijarsct.co.inwikipedia.orgwikipedia.org This proton abstraction can activate a nucleophile, stabilize a transition state, or facilitate the departure of a leaving group, thereby promoting the chemical reaction. ijarsct.co.inwikipedia.orgwikipedia.org While histidine is a more common general acid-base catalyst due to its pKa closer to physiological pH, lysine's ε-amino group can function similarly, particularly in specific local environments within the active site that influence its ionization state. ijarsct.co.inwikipedia.orgwikipedia.org

Specific Enzyme-L-Lysine Interactions

This compound residues are involved in the catalytic mechanisms of a diverse range of enzymes. Their ε-amino group can participate in covalent catalysis by forming a Schiff base intermediate with a carbonyl group of the substrate, as seen in enzymes like aldolase. wikipedia.org

Specific examples of enzyme-L-lysine interactions include:

β-Lactamases: Some β-lactamases, such as TEM-1, utilize a lysine residue as a base in their catalytic mechanism. wikipedia.org Despite lysine's high pKa, other residues in the active site, such as glutamate, help to stabilize its deprotonated state to facilitate catalysis. wikipedia.org

Human Topoisomerase I: Lysine 532 (Lys532) in human topoisomerase I functions as a general acid during the DNA cleavage reaction, protonating the leaving 5'-oxygen. nih.gov This interaction, potentially involving contact with the -1 base of the DNA, may also contribute to the positional rigidity of the active site. nih.gov

Escherichia coli Formamidopyrimidine-DNA Glycosylase (Fpg protein): Lysine 57 (Lys57) in the Fpg protein of E. coli is implicated as the nucleophilic residue involved in the excision of 8-oxoguanine residues from DNA. oup.com This lysine residue appears to play a role in the formation of the enzyme-substrate complex, particularly when the substrate is 8-oxoguanine. oup.com

Histone Lysine Methyltransferases: For methyl transfer to occur, the ε-amine of the lysine substrate must be deprotonated. nih.gov While various mechanisms have been proposed for this deprotonation, including the involvement of active-site residues, ordered water molecules, or bulk solvent, specific interactions orient the lysine ε-amine for reaction with the methyl donor S-adenosyl-methionine (AdoMet). nih.gov For instance, in Set7/9, tyrosine residues hydrogen bond to the ε-amine of lysine, directing its lone pair towards the methyl group of AdoMet. nih.gov

Lysine Hydroxylases: Enzymes like lysine dioxygenase (KDO), a nonheme iron-dependent lysine hydroxylase, catalyze the hydroxylation of lysine residues. nih.gov Specific residues in the active site, such as arginine, threonine, serine, aspartic acid, and tyrosine, interact with the lysine substrate, positioning it for the hydroxylation reaction. nih.gov For example, in one type of 4-lysine dioxygenase, a tyrosine residue (Tyr233) is involved in a proton-coupled electron transfer mechanism that guides the regioselectivity of hydroxylation to the C4 position of lysine. nih.gov

These examples highlight the diverse catalytic roles that this compound can play in enzyme mechanisms, utilizing its reactive ε-amino group for proton transfer, nucleophilic attack, or substrate positioning.

L Lysine and Cellular Regulation

Epigenetic Regulation

Epigenetic regulation involves heritable changes in gene expression that occur without alterations to the underlying DNA sequence. tandfonline.com L-lysine residues are critical sites for several post-translational modifications that mediate epigenetic control. wikipedia.orgnih.gov

Histone Modifications

Histone proteins, which package DNA into nucleosomes, are subject to a wide array of post-translational modifications on their N-terminal tails and globular core regions. nih.gov Lysine (B10760008) residues within histones are frequently modified on their ε-amino groups, influencing chromatin structure and accessibility. wikipedia.orgnih.gov Common histone modifications involving lysine include acetylation, methylation, ubiquitination, and sumoylation. wikipedia.orgnih.gov

Histone lysine acetylation, catalyzed by histone acetyltransferases (HATs or KATs), involves the transfer of an acetyl group from acetyl-CoA to the ε-amino group of a lysine residue. nih.govfrontiersin.org This modification neutralizes the positive charge of lysine, reducing the interaction between histones and the negatively charged DNA. abcam.com This weaker interaction can lead to a more open chromatin structure, generally associated with transcriptional activation. abcam.com Conversely, histone deacetylases (HDACs or KDACs) remove acetyl groups, restoring the positive charge and promoting a more condensed chromatin structure, typically linked to transcriptional repression. abcam.comnih.gov

Histone lysine methylation involves the addition of one, two, or three methyl groups to a lysine residue, catalyzed by histone lysine methyltransferases (HKMTs). nih.govjci.org Unlike acetylation, methylation does not alter the charge of the lysine residue. abcam.com The effect of lysine methylation on transcription is highly context-dependent, varying with the specific lysine residue modified and the degree of methylation (mono-, di-, or tri-methylation). nih.govabcam.comnih.gov For example, trimethylation of histone H3 at lysine 4 (H3K4me3) is often associated with transcriptional activation at gene promoters, while methylation of H3 at lysine 9 (H3K9) and lysine 27 (H3K27) is frequently linked to transcriptional repression. tandfonline.comnih.govnih.gov

Other modifications like ubiquitination and sumoylation also occur on histone lysine residues and contribute to the complex regulatory landscape of chromatin. nih.gov

Downstream Effects on Gene Regulation (Activation/Repression)

The various lysine modifications on histones have profound downstream effects on gene regulation, leading to either activation or repression of gene expression. wikipedia.orgnih.gov

Histone acetylation is generally correlated with gene activation. nih.govabcam.com The reduced affinity between acetylated histones and DNA allows greater access for transcription factors and the transcriptional machinery to promoter regions, thereby promoting gene expression. abcam.comnih.gov

Histone methylation can lead to both gene activation and repression, depending on the specific site and the number of methyl groups. nih.govnih.gov For instance, H3K4 methylation is typically associated with active transcription, with H3K4me3 particularly enriched at active promoters. nih.govplos.org In contrast, H3K9 and H3K27 methylation are often associated with repressed chromatin states and gene silencing. tandfonline.comnih.govnih.gov These modifications can create binding sites for specific "reader" proteins that further propagate activating or repressive signals. jci.org

The interplay between different histone modifications, including those on lysine residues, contributes to a "histone code" that dictates the transcriptional state of a genomic region. abcam.com This combinatorial action influences processes such as DNA replication, repair, and transcription. nih.gov

Regulation of Transcription Factor Activity

Beyond histones, lysine methylation is a critical post-translational modification that can regulate the stability and function of numerous non-histone proteins, including transcription factors (TFs). nih.govfrontiersin.org Methylation of transcription factors can directly impact their transcriptional activity and target gene expression. nih.gov

Lysine methylation can regulate various aspects of transcription factor function, such as protein stability, cellular localization, DNA-binding affinity, and protein-protein interactions. nih.gov For example, methylation of the transcription factor p53 by SET7 has been shown to affect its nuclear localization. nih.gov Acetylation of lysine residues within the DNA-binding domains of transcription factors can hinder their interaction with DNA, thereby inhibiting their activity. oup.com Studies have shown that acetylation of bacterial transcription factors can inhibit their DNA-binding activity. plos.org

Research indicates that interfering with transcription factor lysine methylation can have significant biological consequences, including effects on cell proliferation and tumor progression. nih.gov

Cellular Signaling Pathways

This compound and its metabolism are also linked to various cellular signaling pathways, influencing key cellular processes.

Link to Acetyl-CoA Metabolism

This compound catabolism, the process of breaking down lysine, is linked to the production of acetyl-CoA, a central molecule in cellular metabolism. ontosight.ainih.gov In mammals, the primary pathway for lysine catabolism involves the formation of saccharopine and then 2-aminoadipic acid, which is subsequently converted to acetyl-CoA through a series of enzymatic steps. ontosight.ainih.gov This pathway integrates lysine metabolism into the central metabolic network, contributing to energy production and biosynthetic processes via the Krebs cycle. ontosight.ai

Acetyl-CoA is a crucial donor molecule for acetylation reactions, including the acetylation of lysine residues on histones and other proteins. nih.govfrontiersin.org Thus, the metabolic state of the cell, particularly the availability of acetyl-CoA derived from pathways including lysine catabolism, can directly influence the extent of lysine acetylation and subsequent cellular regulation. frontiersin.org All acyl-CoA thioesters generated in metabolism can be transferred to the ε-amino group of lysine side chains, even through non-enzymatic reactions. frontiersin.org

Impact on Protein Interactions and Localization

Lysine modifications, particularly acetylation, can significantly impact protein interactions and subcellular localization. oup.comresearchgate.net Acetylation alters the charge and can change the size and hydrophobicity of the lysine side chain, affecting protein surface complementarity and potentially interfering with protein-protein interactions. frontiersin.org

Studies have shown that lysine acetylation can regulate the subcellular localization of proteins. oup.comresearchgate.net For instance, acetylation of a specific lysine residue in the plant transcription factor WRKY63 was found to regulate its cellular localization. oup.com Acetylation can also affect the interaction of proteins with cellular membranes, which is crucial for various cellular functions like signaling and trafficking. researchgate.net Acetylation-mimicking mutations in certain proteins have been shown to reduce membrane binding affinity and alter subcellular localization, likely due to the loss of positive charge weakening interactions with negatively charged membranes. researchgate.net

Furthermore, lysine has been shown to play a role in driving and regulating biomolecular condensation, a process involving the formation of non-membrane-bound cellular compartments. nih.gov Lysine is enriched in disordered regions of proteins found in these condensates, and its modifications can tune the strength of biomolecular interactions involved in their formation. nih.gov

This compound has also been implicated in influencing signaling pathways such as the mTORC1 pathway, which is a key regulator of cell growth, protein synthesis, and metabolism. nih.govfrontiersin.org Lysine availability can affect the activity of this pathway. nih.gov Additionally, lysine has been shown to distinctly manipulate the Wnt/Ca2+ pathway in different muscle types. nih.gov

Regulation of Cell Growth, Proliferation, and Apoptosis

This compound plays a significant role in regulating fundamental cellular processes such as growth, proliferation, and apoptosis. Research indicates that this compound can influence cell viability and protein synthesis. Studies have shown that lysine deprivation significantly decreases the viability, protein synthesis, and cell cycling of muscle satellite cells (SCs), while increasing autophagy and apoptosis nih.gov. Conversely, the restoration of lysine content can significantly attenuate these effects nih.gov.

This compound has been observed to promote muscle SC proliferation and inhibit apoptosis and autophagy, primarily through its interaction with the mTORC1 signaling pathway nih.gov. Data from studies involving muscle satellite cells demonstrate that lysine deprivation inhibits the mTORC1 pathway, leading to decreased expression of phosphorylated mTOR protein and its downstream targets like phosphorylated S6K1, phosphorylated S6, phosphorylated 4EBP1, and eiF4E. This inhibition is reversed with the addition of lysine nih.gov.

Furthermore, studies investigating the effects of this compound on human T-cell lymphotrophic virus type-1 (HTLV-1) positive and negative malignant cell lines have shown that this compound can induce apoptosis and exert anti-proliferative effects. This compound treatment resulted in a significant increase in the preG1 phase and a decrease in the S phase of the cell cycle in these cells nih.gov. Mechanistically, this compound was found to up-regulate the protein levels of p53, p21, and Bax, while down-regulating Bcl-2alpha nih.gov. It also inhibited the NF-kappaB pathway by specifically targeting the p65 subunit and caused a decrease in the levels and enzymatic activity of MMP-2 and MMP-9 nih.gov. Poly-L-lysine, a polymer of this compound, has also been shown to decrease cell proliferation in vitro in HUVECs and Dalton's Ascitic Lymphoma (DAL) cells without significantly affecting normal cell growth thomashealthblog.com. It also induced apoptosis and suppressed cell proliferation and tumor angiogenesis in a mouse model thomashealthblog.com.

Influence on Stress Response Receptors

This compound has been suggested to influence stress response pathways by interacting with specific receptors. Research indicates that this compound may reduce anxiety by blocking receptors involved in the stress response healthline.comvinmec.comvinmec.comdraxe.com. A study conducted on rats observed that the administration of lysine led to reduced rates of stress-induced loose bowel movements healthline.comvinmec.comvinmec.comdraxe.com. This compound has been shown to act as a partial antagonist of serotonergic 5-HT4 receptors, which are primarily located in the limbic area of the brain and play a role in enhancing stress responses such as anxiety researchgate.net. While lysine does not interfere with serotonin (B10506) metabolism, its action as a receptor antagonist can suppress serotonin receptor-mediated anxiety researchgate.net. Studies in humans have also suggested that supplementing with a combination of this compound and L-arginine can lower stress-induced anxiety and reduce levels of the stress hormone cortisol healthline.comvinmec.comvinmec.com.

TOR and p38 MAPK Signaling Pathways